N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide
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Overview
Description
“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide” is a compound that contains a pyrimidine ring, which is found in many important natural and synthetic biologically active compounds . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications
Antibacterial Activity
A study synthesized a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, including compounds structurally related to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide, and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. One compound showed promising antibacterial activity, highlighting the potential use of such derivatives in developing new antibacterial agents (Bheemanapalli et al., 2008).
Corrosion Inhibition
Nicotinamide derivatives, including structures similar to the specified compound, have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. The study found that these compounds effectively inhibit corrosion, suggesting their application in protecting industrial materials (Chakravarthy et al., 2014).
Metabolism and Biochemical Roles
Research into the metabolism of nicotinamide and its derivatives has shown that these compounds play crucial roles in cellular bioenergetics and are involved in numerous oxidation-reduction reactions in mammalian systems. Nicotinamide derivatives are essential for converting nicotinamide to nicotinamide adenine dinucleotide, a critical molecule in cellular metabolism, indicating their significance in biological processes and potential therapeutic applications (Tolstikov et al., 2014).
Anti-Fibrosis Activity
A study on novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related to the specified compound, revealed that several of these compounds exhibit significant anti-fibrotic activities. This suggests their potential in developing new treatments for fibrosis, showcasing another avenue of research and application for nicotinamide derivatives (Gu et al., 2020).
Enzyme Inhibition
Nicotinic acid and its amide, nicotinamide, have been studied for their ability to inhibit human P450 enzymes at therapeutic concentrations. Given the structural similarities, derivatives like this compound could also potentially influence the activity of these enzymes, indicating their relevance in pharmacology and drug development (Gaudineau & Auclair, 2004).
Mechanism of Action
Target of Action
The compound, also known as N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-carboxamide, primarily targets kinase enzymes . These enzymes play a crucial role in cellular signaling, promoting cell proliferation and survival .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes , with IC50 values in the nanomolar range . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . By inhibiting key enzymes in this pathway, the compound can disrupt these processes and induce cell cycle arrest .
Result of Action
The compound’s action results in cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 . These changes at the molecular and cellular level contribute to the compound’s cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide are not fully understood yet. It is known that the compound has a solid form which can be recrystallized from ethanol . The compound’s infrared spectrum shows peaks at 3,214 cm^-1 (NH) and 1,647 cm^-1 (amide C=O), indicating the presence of amide functional groups .
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that the compound may have an impact on cell growth and glucose uptake rate
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound interacts with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound has a melting point of 196–198 °C , suggesting that it is stable under normal laboratory conditions
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(13-4-3-5-17-11-13)19-7-6-18-14-10-15(21-12-20-14)22-8-1-2-9-22/h1-5,8-12H,6-7H2,(H,19,23)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDSQSOPZDDOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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